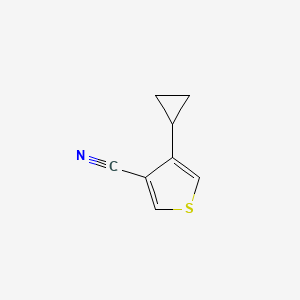

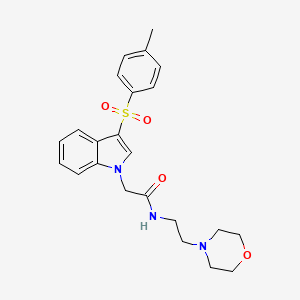

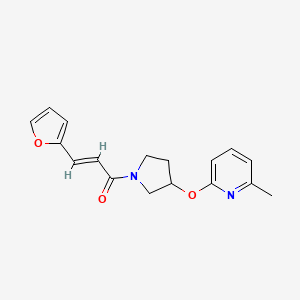

![molecular formula C14H19N3 B2878887 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2310082-37-0](/img/structure/B2878887.png)

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole-containing compounds like “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that generates a pyrrole ring from a 1,4-diketone and an amine . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The molecule contains a total of 32 bonds, including 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, and 6 aromatic bonds .Chemical Reactions Analysis

Pyrrole-containing compounds are known for their diverse reactivity. They can undergo a variety of reactions, including substitution, addition, and complexation reactions . The specific reactions that “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” can undergo would depend on the specific conditions and reagents used.Applications De Recherche Scientifique

Synthesis and Biological Activity

Researchers have developed methods for synthesizing pyrrolidine derivatives, which are crucial for creating compounds with potential biological activities. One study demonstrated the one-pot synthesis of pyrrolidines type 3,7-diazabicyclo [3.3.0] octane, exploring their antimicrobial and antioxidative activities. Although the tested compounds showed non-significant antimicrobial growth, one compound began to exert some antioxidative activity at higher concentrations, suggesting a potential area for further exploration in the development of antioxidant therapies (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).

Antimicrobial and Antifungal Applications

The synthesis of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts was evaluated for inhibitors of a β-Galactofuranosidase, although the compounds showed practically no inhibitory activity for the enzyme, indicating specific structural requirements for biological activity (Oliveira Udry, Repetto, Vega, & Varela, 2016).

Antimicrobial and Cytotoxic Activities

A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives was developed, showing significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This study underscores the potential of pyrrolidine derivatives in developing new treatments for a variety of infectious diseases (Haddad et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .

Mode of Action

The compound interacts with PAR1, acting as an antagonist . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream effects of PAR1 activation

Biochemical Pathways

The antagonistic action of the compound on PAR1 affects the biochemical pathways associated with platelet aggregation . Thrombin, a key enzyme in the coagulation cascade, regulates platelet aggregation mainly through actions on PAR1 . By blocking PAR1, the compound can potentially disrupt these pathways and reduce the risk of thrombotic cardiovascular events .

Pharmacokinetics

Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of platelet aggregation . This can lead to a reduction in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization .

Propriétés

IUPAC Name |

2-(2-cyclopropylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-2-11-8-17(9-12(11)3-1)13-6-7-15-14(16-13)10-4-5-10/h6-7,10-12H,1-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMKEZQJHCQWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)C3=NC(=NC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)

![6-Fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2878814.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2878816.png)

![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2878820.png)

![2-Methyl-4-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]-1,3-oxazole](/img/structure/B2878821.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)

![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)